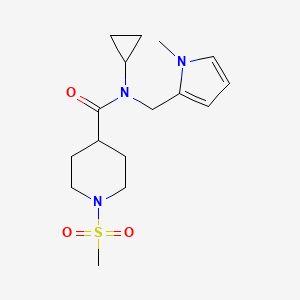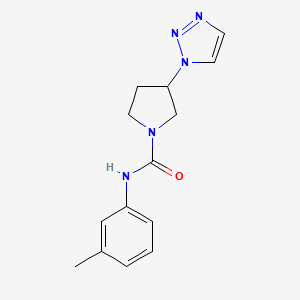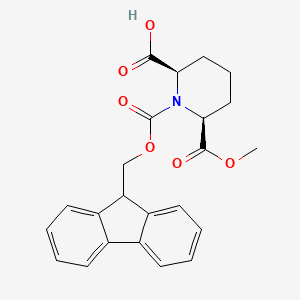![molecular formula C27H30N4O5S2 B2705170 N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]-4-pyrrolidin-1-ylsulfonylbenzamide CAS No. 393835-07-9](/img/structure/B2705170.png)
N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]-4-pyrrolidin-1-ylsulfonylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]-4-pyrrolidin-1-ylsulfonylbenzamide is a useful research compound. Its molecular formula is C27H30N4O5S2 and its molecular weight is 554.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural Diversity and Inclusion Properties
N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]-4-pyrrolidin-1-ylsulfonylbenzamide, due to its complex structure, contributes to structural diversity and guest inclusion properties in metal complexes. This compound, through its twisted structure and axial chirality, enables the formation of various structurally characterized complexes, including macrocycles, zigzags, helices, and repeated rhomboids, showcasing the structural versatility derived from such ligands in coordination chemistry (Horikoshi & Mochida, 2006).
Role in Antibacterial and Antimicrobial Therapy
The compound’s sulfonamide group highlights its significance in antibacterial and antimicrobial therapy. Sulfonamide compounds are a crucial class of synthetic bacteriostatic antibiotics used for treating bacterial infections caused by various microorganisms. This review emphasizes the ongoing importance of primary sulfonamides in developing drugs and drug candidates for numerous conditions, including cancer, glaucoma, inflammation, and dandruff, among others (Gulcin & Taslimi, 2018).
Environmental Impact and Human Health
This compound, through its sulfonamide component, also plays a role in environmental science, particularly concerning the persistence of sulfonamides in the environment. Their presence, primarily derived from agricultural activities, poses potential hazards to human health due to changes in microbial populations. This area of research underscores the global concern and the need for effective administrative actions to mitigate risks (Baran, Adamek, Ziemiańska, & Sobczak, 2011).
Therapeutic Potential in Chronic Inflammatory Bowel Disease
Investigations into compounds like mesalazine, related to the sulfonylphenyl group, have shown therapeutic potential in treating chronic inflammatory bowel diseases such as ulcerative colitis and Crohn's disease. These studies shed light on the mechanisms of action and the efficacy of such compounds in managing and maintaining remission in patients suffering from these conditions (Brogden & Sorkin, 1989).
Immunotoxicity and Immunomodulation
The pyrrolidin and sulfonate components of this compound contribute to research on immunotoxicity and immunomodulation. Compounds like perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS) have shown various toxicities, including immunomodulation, which is a growing concern given their environmental persistence and human exposure. Understanding the immunotoxic effects of such compounds is crucial for assessing their overall impact on health and the environment (DeWitt et al., 2009).
Eigenschaften
IUPAC Name |
N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O5S2/c32-27(21-8-12-24(13-9-21)37(33,34)30-17-3-4-18-30)29-23-10-14-25(15-11-23)38(35,36)31-19-2-1-7-26(31)22-6-5-16-28-20-22/h5-6,8-16,20,26H,1-4,7,17-19H2,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPBADMLHFHZLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
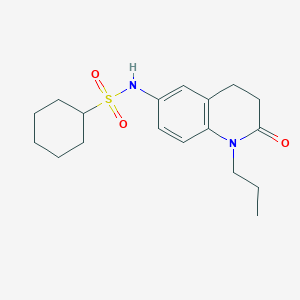


![2-Methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one;hydrochloride](/img/structure/B2705092.png)


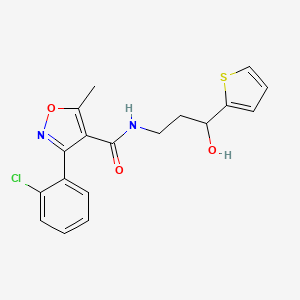
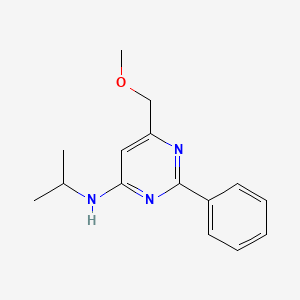
![7-(2-Chlorophenyl)-1,3-dimethyl-5-propan-2-ylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2705100.png)
